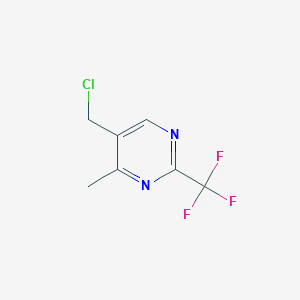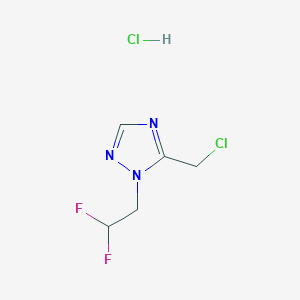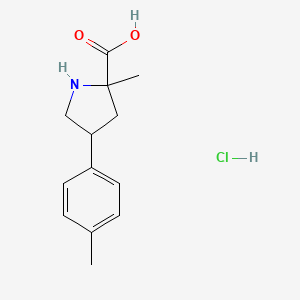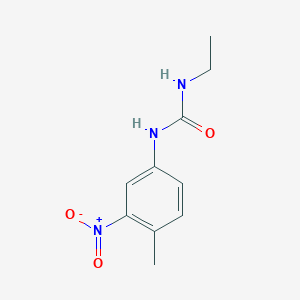![molecular formula C12H12ClN3O B1433716 2-[(6-Chloro-2-phenylpyrimidin-4-yl)amino]ethan-1-ol CAS No. 1707681-73-9](/img/structure/B1433716.png)
2-[(6-Chloro-2-phenylpyrimidin-4-yl)amino]ethan-1-ol
Übersicht
Beschreibung
“2-[(6-Chloro-2-phenylpyrimidin-4-yl)amino]ethan-1-ol” is a chemical compound with the CAS Number: 1707681-73-9 . It has a molecular weight of 249.7 . The IUPAC name for this compound is 2-((6-chloro-2-phenylpyrimidin-4-yl)amino)ethan-1-ol . The compound is typically stored at a temperature of 4 degrees Celsius . It is usually in the form of a powder .
Wissenschaftliche Forschungsanwendungen
Chemical Transformations and Synthesis
Research has explored various chemical transformations involving compounds similar to 2-[(6-Chloro-2-phenylpyrimidin-4-yl)amino]ethan-1-ol. For instance, Meeteren and Plas (2010) demonstrated the transformation of 4-chloro-2-phenylpyrimidine into 4-amino-2-phenylpyrimidine, indicating potential pathways for creating similar compounds (Meeteren & Plas, 2010). Similarly, Shahinshavali et al. (2021) discussed an alternative route to synthesize related compounds, showcasing the versatility in synthetic approaches (Shahinshavali et al., 2021).
Structural and Biological Studies
Structural studies on related compounds have been conducted. For example, Sherekar et al. (2022) synthesized and characterized a compound with structural similarities, examining its antimicrobial properties (Sherekar, Padole, & Kakade, 2022). Stevens et al. (1995) explored the chemistry of immunomodulatory agents related to this compound, shedding light on potential biological activities (Stevens, Baig, Gate, & Wheelhouse, 1995).
Mechanistic Insights and Supramolecular Chemistry
Research by Valk and Plas (1973) provided mechanistic insights into the reaction of similar compounds, which is crucial for understanding chemical behaviors (Valk & Plas, 1973). Aakeröy et al. (2007) discussed the synthesis of bifunctional aromatic N-heterocycles, which could be relevant to the study of 2-[(6-Chloro-2-phenylpyrimidin-4-yl)amino]ethan-1-ol in supramolecular chemistry (Aakeröy, Schultheiss, Desper, & Moore, 2007).
Eigenschaften
IUPAC Name |
2-[(6-chloro-2-phenylpyrimidin-4-yl)amino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O/c13-10-8-11(14-6-7-17)16-12(15-10)9-4-2-1-3-5-9/h1-5,8,17H,6-7H2,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSVYQZUYWRFMHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC(=N2)Cl)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(6-Chloro-2-phenylpyrimidin-4-yl)amino]ethan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 2-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]acetate](/img/structure/B1433638.png)




![2-{[(3-Methylphenyl)methyl]amino}ethan-1-ol hydrochloride](/img/structure/B1433646.png)




![2-[2-(2-Nitrophenyl)ethyl]benzoic acid](/img/structure/B1433653.png)
![oxalic acid; {1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1433654.png)
